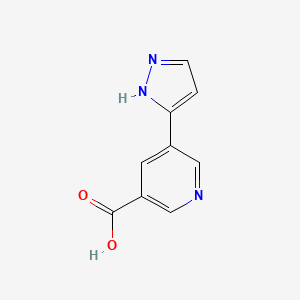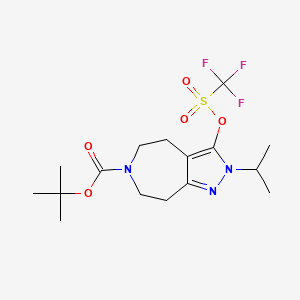![molecular formula C10H9F3N2O4S B13563357 methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The thieno[2,3-c]pyrazole moiety is a fused ring system that combines a thiophene ring with a pyrazole ring, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it has been shown to inhibit D-amino acid oxidase, an enzyme involved in the metabolism of amino acids. This inhibition can protect cells from oxidative stress and reduce pain .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can be compared with other similar compounds such as:
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a methyl group, which may alter its chemical and biological properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the thieno ring, making it structurally simpler but potentially less versatile in its applications.
The uniqueness of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H9F3N2O4S |
|---|---|
Molekulargewicht |
310.25 g/mol |
IUPAC-Name |
methyl 3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H8N2O2S.C2HF3O2/c1-4-5-3-6(8(11)12-2)13-7(5)10-9-4;3-2(4,5)1(6)7/h3H,1-2H3,(H,9,10);(H,6,7) |
InChI-Schlüssel |
LAKBUOLYVDOQIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(SC2=NN1)C(=O)OC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


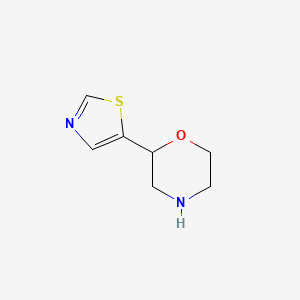
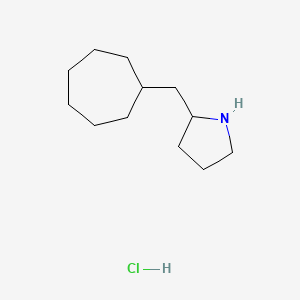
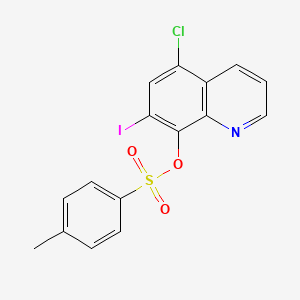
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
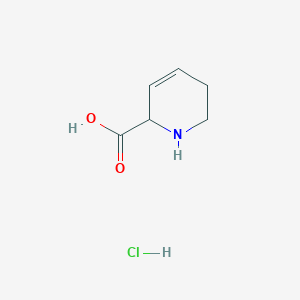
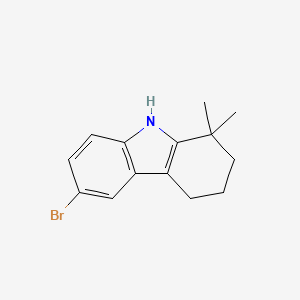

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)

